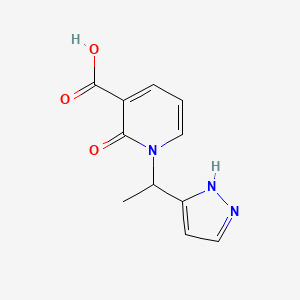

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

説明

特性

分子式 |

C11H11N3O3 |

|---|---|

分子量 |

233.22 g/mol |

IUPAC名 |

2-oxo-1-[1-(1H-pyrazol-5-yl)ethyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H11N3O3/c1-7(9-4-5-12-13-9)14-6-2-3-8(10(14)15)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17) |

InChIキー |

NIDBDSCLNQICRM-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=NN1)N2C=CC=C(C2=O)C(=O)O |

製品の起源 |

United States |

準備方法

Heterocyclization of Meldrum’s Acid Derivatives

A foundational method involves the cyclocondensation of anilinomethylidene Meldrum’s acid derivatives with cyanoacetamide or cyanothioacetamide. For example, 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (1) reacts with cyanoacetamide in ethanol under acidic conditions to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. Adapting this protocol, substitution of cyanoacetamide with a pyrazole-containing nitrile precursor could introduce the 1H-pyrazol-3-yl-ethyl moiety during cyclization.

Key Conditions :

Palladium-Catalyzed Coupling for Functionalized Pyridones

Palladium-mediated cross-coupling reactions enable late-stage functionalization. For instance, 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes Suzuki-Miyaura coupling with boronic esters to introduce aryl/heteroaryl groups. Applying this strategy, a pyrazole-bearing boronic ester could couple at position 1 of the pyridone after iodination.

Example Protocol :

-

Iodination of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using N-iodosuccinimide (NIS).

-

Suzuki coupling with 1-(vinyl)-1H-pyrazol-3-ylboronic acid.

-

Hydrolysis of protective groups (e.g., methyl esters) to yield the carboxylic acid.

Decarboxylation-Protected Strategies

Ester Protection and Deprotection

To avoid side reactions at the carboxylic acid group, ethyl or tert-butyl esters are employed. For example, ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is alkylated at nitrogen, followed by saponification.

Procedure :

-

Synthesize ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate via cyclocondensation.

-

Alkylate with 3-(chloroethyl)-1H-pyrazole using K2CO3 in DMF.

-

Hydrolyze the ester with NaOH/EtOH to recover the carboxylic acid.

Yield : ~65% overall (based on ethyl ester analogs).

One-Pot Multicomponent Approaches

Biginelli-Inspired Synthesis

Adapting the Biginelli reaction, a three-component coupling of urea, ethyl acetoacetate, and a pyrazole-containing aldehyde could yield dihydropyrimidinones, which are oxidized to pyridones. While unconventional, this method offers atom economy.

Limitations :

Analytical Validation and Challenges

Characterization Data

Successful synthesis requires verification via:

化学反応の分析

科学研究における用途

1-(1-(1H-ピラゾール-3-イル)エチル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸は、いくつかの科学研究用途があります。

化学: より複雑な複素環式化合物を合成するための構成要素として使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。

医学: 抗炎症作用や抗癌作用などの治療の可能性について研究されています。

科学的研究の応用

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. The presence of the 1H-pyrazole ring enhances the ability of these compounds to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of pyrazole can effectively inhibit enzymes such as 15-lipoxygenase, which plays a role in inflammatory processes .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, derivatives similar to 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies highlighted the compound's potential as an antibacterial agent, with varying degrees of efficacy depending on structural modifications .

Dihydroorotate Dehydrogenase Inhibition

Recent studies have identified pyrazole derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition is particularly relevant for developing treatments for autoimmune diseases and certain cancers. The structure–activity relationship studies suggest that modifications to the pyrazole ring can enhance inhibitory potency against DHODH .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinities of this compound with various biological targets. These studies provide insights into how structural variations influence biological activity, aiding in the rational design of more effective derivatives .

Enzyme Interaction Studies

The compound has been investigated for its interaction with various enzymes beyond DHODH. Its ability to modulate enzyme activity suggests potential applications in drug design where enzyme inhibition is a therapeutic goal. For example, compounds derived from this structure have been shown to affect lipid peroxidation processes, indicating a broader biochemical impact .

Synthesis of Novel Materials

Beyond biological applications, this compound's unique structure allows it to be utilized in the synthesis of novel materials. The incorporation of pyrazole and dihydropyridine units can lead to materials with enhanced electronic and optical properties. Such materials are valuable in developing organic semiconductors and photovoltaic devices.

Case Studies

作用機序

類似の化合物との比較

類似の化合物

1H-ピラゾール誘導体: これらの化合物は、ピラゾール環を共有し、同様の生物学的活性を示します。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key structural variations among analogues include:

Key Observations:

- Pyrazole Substitution: The pyrazole ring in the target compound may enhance binding to enzymes or receptors through hydrogen bonding, as seen in SARS-CoV-2 Mpro inhibitors where pyrazole derivatives exhibit strong interactions with residues like GLN 189 and GLY 143 .

- Carboxylic Acid Group: The presence of a carboxylic acid at position 3 is critical for solubility and intermolecular interactions. For example, in 1-benzyl derivatives, this group facilitates hydrogen bonding with biological targets .

- Fluorinated Analogues: Fluorine substitution (e.g., difluoromethyl or fluorophenyl groups) improves metabolic stability and bioavailability, as observed in fluorinated drug candidates .

Pharmacological and Biochemical Properties

- Antiviral Activity: Pyrazole-containing analogues (e.g., 1-(5-methyl-1H-pyrazol-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid cyclohexylamide) exhibit potent inhibition of SARS-CoV-2 Mpro (Glide energy: −62.67 kcal/mol) through hydrogen bonding and hydrophobic interactions .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives exhibit higher aqueous solubility compared to ester or amide derivatives.

- Thermal Stability: Fluorinated derivatives (e.g., 1-difluoromethyl analogues) show enhanced stability under physiological conditions .

生物活性

The compound 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of dihydropyridine and pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its synthesis, cytotoxic effects, and antimicrobial properties based on recent studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available pyrazole derivatives. The reaction conditions often include refluxing in organic solvents and may utilize various catalysts to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Cytotoxicity

A significant focus of research has been on the cytotoxic potential of this compound against various cancer cell lines. In a study examining a series of related dihydropyridine derivatives, it was found that several compounds exhibited notable cytotoxic activity against human tumor cell lines, including:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 24 | HT29 (colon carcinoma) | 0.4 | 2.5 times more active than Doxorubicin |

| 15 | MCF-7 (breast cancer) | 1.2 | Active |

| 23 | PC-3 (prostate cancer) | 0.8 | Active |

The compound analog 24 was highlighted as particularly effective, demonstrating an IC50 value significantly lower than that of established chemotherapeutic agents like Doxorubicin . This suggests a promising avenue for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness compared to standard antibiotics:

| Pathogen | Compound Activity (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | Ampicillin: 10 |

| Escherichia coli | 15 | Ampicillin: 15 |

| Candida albicans | 20 | Clotrimazole: 20 |

The compound demonstrated equipotent activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A recent study involved administering the compound to mice bearing HT29 tumors. Results indicated a significant reduction in tumor size compared to control groups treated with saline or Doxorubicin alone.

- Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus showed that the compound could inhibit bacterial growth effectively, supporting its use in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and may disrupt bacterial cell wall synthesis leading to cell lysis in microorganisms .

Q & A

Q. Methodological strategies :

- Catalyst selection : Use NaN₃ in DMF for regioselective azide formation, reducing unwanted byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to ethanol .

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve thiourea-mediated coupling yields by 20–30% .

- Purification : Sequential crystallization (ethanol or toluene) isolates pure crystals, avoiding silica gel degradation of acid groups .

Advanced: How should contradictory biological activity data be analyzed?

Case example : Conflicting enzyme inhibition results may arise from:

- Structural analogs : Pyrazole substituents (e.g., 3-methyl vs. 3-methoxy) alter steric hindrance, affecting target binding .

- Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) impacts ionization of the carboxylic acid group, modifying solubility and activity .

Resolution : - Perform dose-response curves across multiple assays (e.g., fluorescence polarization vs. radiometric).

- Use molecular docking to compare binding modes of analogs with target proteins .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals to assess reactivity .

- MD simulations : GROMACS models compound stability in biological membranes, particularly for pyrazole’s hydrophobic interactions .

Advanced: What are the key challenges in formulating this compound for in vivo studies?

- Solubility : The carboxylic acid group’s pH-dependent ionization limits aqueous solubility. Use co-solvents (e.g., PEG-400) or salt formation (sodium or ammonium) .

- Metabolic stability : Pyrazole rings may undergo CYP450-mediated oxidation. Deuteration at the ethyl group reduces metabolic clearance .

- Bioavailability : Nanoemulsions or liposomal encapsulation improve intestinal absorption .

Advanced: How can structural analogs be designed to enhance target selectivity?

Q. Design principles :

- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to increase electrophilicity for covalent binding .

- Dihydropyridine substitution : Replace the ethyl group with cyclopropyl to reduce steric clash in hydrophobic pockets .

- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide to maintain acidity while improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。